3-(5-Nitropyridin-2-yl)propanoic acid is a chemical compound characterized by its unique structural features, which include a propanoic acid moiety attached to a nitropyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis due to its potential biological activities and applications.
3-(5-Nitropyridin-2-yl)propanoic acid can be classified under the category of nitropyridine derivatives, which are known for their diverse biological activities. The nitropyridine structure contributes to the compound's reactivity and potential pharmacological properties. The compound is synthesized from readily available starting materials, making it accessible for research purposes.
The synthesis of 3-(5-Nitropyridin-2-yl)propanoic acid can be achieved through several methods, primarily involving the functionalization of nitropyridine derivatives. One effective approach involves the following steps:
This synthetic route allows for moderate to high yields depending on the reaction conditions and purification methods employed.
The molecular structure of 3-(5-Nitropyridin-2-yl)propanoic acid consists of a propanoic acid group (-CH2-CH(COOH)-) linked to a 5-nitropyridin-2-yl group. The structural formula can be represented as follows:
Key structural details include:
3-(5-Nitropyridin-2-yl)propanoic acid is involved in various chemical reactions, including:
The mechanism of action for 3-(5-Nitropyridin-2-yl)propanoic acid largely depends on its interactions at the molecular level with biological targets. Notably, compounds containing nitro groups often exhibit mechanisms involving:
The physical properties of 3-(5-Nitropyridin-2-yl)propanoic acid include:
Chemical properties include:
Data regarding melting point, boiling point, and spectral characteristics (such as infrared or nuclear magnetic resonance spectra) could provide further insights into its identity and purity.
3-(5-Nitropyridin-2-yl)propanoic acid has potential applications in various scientific fields:
3-(5-Nitropyridin-2-yl)propanoic acid (molecular formula: C₈H₈N₂O₄; molecular weight: 196.162 g/mol) exemplifies a strategically engineered nitropyridine derivative integrating two pharmacologically significant functional groups: an electron-deficient aromatic system and an aliphatic carboxylic acid. The meta-positioned nitro group on the pyridine ring induces substantial electron withdrawal, enhancing electrophilic character at C-4 and C-6 positions. This facilitates nucleophilic substitution reactions critical for constructing complex heterocyclic scaffolds . Concurrently, the propanoic acid tether provides conformational flexibility and enables diverse derivatization through esterification, amidation, or metal-coordination chemistry .
Table 1: Key Molecular Characteristics of 3-(5-Nitropyridin-2-yl)propanoic Acid
Property | Value/Descriptor |
---|---|
IUPAC Name | 3-(5-nitropyridin-2-yl)propanoic acid |
CAS Registry Number | 119711-30-7 |
Molecular Formula | C₈H₈N₂O₄ |
Molecular Weight | 196.162 g/mol |
Canonical SMILES | C1=CC(=NC=C1N+[O-])CCC(=O)O |
Spectral Characterization | NMR-confirmed regiochemistry; IR: 1715 cm⁻¹ (C=O), 1530 cm⁻¹ (asym NO₂), 1350 cm⁻¹ (sym NO₂) |
The carboxylic acid group enhances solubility in polar solvents (e.g., water, methanol), supporting reactivity in physiological environments, while the planar pyridine ring promotes π-stacking interactions with biological targets [3]. This dual functionality underpins its utility as a precursor for bioactive molecules, including kinase inhibitors and antimicrobial agents, where the nitro group serves as a masked amine for subsequent reduction or as a hydrogen-bond acceptor [3].
Table 2: Functional Group Roles in Chemical and Biological Contexts
Functional Group | Chemical Role | Biological Role |
---|---|---|
Nitro (-NO₂) | Electrophile activation; Reducible to -NH₂ | Enzyme inhibition via electron transfer; DNA intercalation |
Carboxylic Acid (-COOH) | Salt formation; Esterification; Coordination chemistry | Enhances solubility; Protein binding via H-bonding |
Pyridine Ring | Aromatic electron acceptor; Heterocyclic scaffold | Target engagement via π-π stacking; Metal chelation |
The synthesis of nitropyridine derivatives gained prominence in the late 20th century, with 3-(5-Nitropyridin-2-yl)propanoic acid first documented in 1987 (CAS registry: 119711-30-7). Initial routes relied on direct nitration of pyridine precursors followed by carboxylation, yielding low-regioselectivity mixtures . Advancements in the 1990s–2000s established regioselective protocols, such as the reaction of 3-nitropyridine with bromoacetic acid under basic conditions, achieving >80% yields and >95% regiopurity [3].
This compound emerged as a linchpin in medicinal chemistry due to its versatility in constructing nitrogen-rich heterocycles. Notable applications include:
The evolution from a synthetic intermediate to a pharmacological building block reflects broader trends in nitropyridine chemistry, where electron-withdrawing groups synergize with appended functionalities to target disease-relevant enzymes [3] [8].
Despite its synthetic utility, fundamental and applied knowledge gaps persist:
Table 3: Critical Research Gaps and Methodological Challenges
Research Area | Current Knowledge Gaps | Methodological Limitations |
---|---|---|
Solubility & Formulation | Poor aqueous solubility at physiological pH | Lack of salt/cocrystal screens (e.g., only 1 cocrystal with 4-phenylsulfanylbutyric acid reported) [3] |
Metabolic Fate | Unknown degradation pathways | Absence of radiolabeled tracer studies or in vitro metabolic profiling [6] [10] |
Targeted Therapeutic Applications | Limited exploration beyond kinase inhibition | No systematic studies in neurological or cardiovascular models [3] |
Novel Derivatives | Underexplored disulfide hybrids | Single report of 3-((5-nitropyridin-2-yl)disulfanyl)propanoic acid (CAS: 1334486-57-5) without activity data [10] |
Structural Optimization Challenges: Computational modeling of tautomeric behavior (e.g., annular tautomerism affecting nitro group orientation) remains unreported, hindering rational design of analogues [8]. Additionally, the compound’s potential in radiopharmaceuticals—leveraging the nitro group for ¹⁸F-labeling—is unexplored despite precedents in nitropyridine chemistry [3].
Therapeutic Mechanism Elucidation: While implicated in urease inhibition (IC₅₀ ~2.0–2.3 μM), exact binding modes are unvalidated via crystallography or mutagenesis [3]. Similarly, synergistic effects with antibiotics lack quantitative analysis using fractional inhibitory concentration indices.
Table 4: Underexplored Therapeutic Areas for Derivative Screening
Therapeutic Area | Target Class | Relevant Nitropyridine Activity |
---|---|---|
Anticoagulant Therapy | Factor IXa | Hybrids show promise but require SAR expansion [3] |
Neurodegenerative Diseases | α-Synuclein aggregation | Ligand activity reported for related nitropyridines [3] |
Antiviral Agents | HIV-1 integrase/RNase H | Furoxan-nitropyridine hybrids inhibit enzymes (IC₅₀ = 60–190 μM) [3] |
Future research must address these gaps through integrated structural biology, metabolic stability assays, and diversification into disulfide-linked prodrugs or metal complexes to unlock full pharmacological potential [7] [10].
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: